

CAS number and molecular structure of tetrachloroacetophenone

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Compound of Interest

Compound Name: *Acetophenone, tetrachloro derivative*

Cat. No.: B031923

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An In-Depth Technical Guide to 2,2',4'-Trichloroacetophenone

A Note on Nomenclature: The term "tetrachloroacetophenone" is not a standard chemical identifier. This guide focuses on the closely related and commercially significant compound, 2,2',4'-Trichloroacetophenone, which is likely the intended subject of interest.

This technical guide provides a comprehensive overview of 2,2',4'-trichloroacetophenone, including its chemical identity, physical properties, synthesis protocols, and its crucial role as an intermediate in the development of pharmaceutical agents. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Molecular Structure

2,2',4'-Trichloroacetophenone is a halogenated organic compound belonging to the acetophenone class.^[1] Its structure features a phenyl ring substituted with two chlorine atoms at the 2' and 4' positions, and a chloroacetyl group attached to the ring.^[1]

- CAS Number: 4252-78-2^{[2][3]}
- Molecular Formula: C₈H₅Cl₃O^{[2][3]}
- IUPAC Name: 2-chloro-1-(2,4-dichlorophenyl)ethanone^[2]

- Synonyms: α ,2,4-Trichloroacetophenone, 2,4-Dichlorophenacyl chloride, Chloromethyl 2,4-dichlorophenyl ketone[1][2]

Physicochemical Properties

The quantitative physicochemical properties of 2,2',4'-trichloroacetophenone are summarized in the table below.

Property	Value	Source(s)
Molecular Weight	223.48 g/mol	[2][3]
Appearance	Off-white to yellow crystalline solid	[2][3]
Melting Point	47-54 °C	[3]
Boiling Point	130-135 °C at 4 mmHg	[3]
Density	1.312 g/cm ³	[3]
Flash Point	> 230 °F (> 110 °C)	[2][3]
Water Solubility	60 mg/L (at 20 °C)	[3]
InChI Key	VYWPPRLJNVHPEU-UHFFFAOYSA-N	[2]
SMILES	<chem>C1=CC(=C(C=C1Cl)Cl)C(=O)CCl</chem>	[2]

Experimental Protocols: Synthesis

The primary method for synthesizing 2,2',4'-trichloroacetophenone is through the Friedel-Crafts acylation of 1,3-dichlorobenzene.[4][5]

Synthesis of 2,2',4'-Trichloroacetophenone

This protocol describes a common laboratory-scale synthesis.

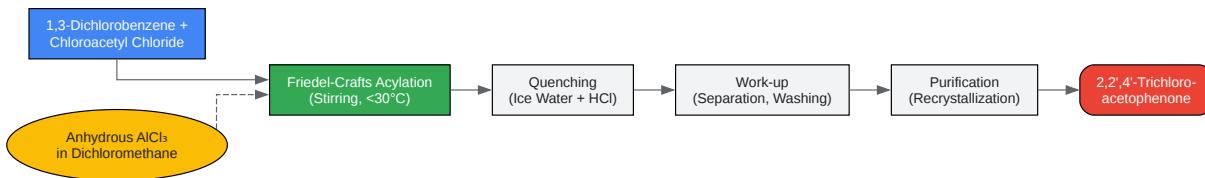
Materials:

- 1,3-Dichlorobenzene
- Chloroacetyl chloride
- Anhydrous aluminum trichloride (AlCl_3)
- Dichloromethane (DCM) or other suitable solvent
- Ice water
- Concentrated hydrochloric acid
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate or magnesium sulfate
- Ethanol or petroleum ether for recrystallization

Procedure:

- To a stirred mixture of 1,3-dichlorobenzene and anhydrous aluminum trichloride in dichloromethane, slowly add chloroacetyl chloride dropwise at a controlled temperature, typically not exceeding 30 °C.[5]
- After the addition is complete, stir the reaction mixture at the same temperature for several hours to ensure the reaction goes to completion.[5]
- Carefully quench the reaction by pouring the mixture into ice water containing a small amount of concentrated hydrochloric acid.[5]
- Separate the organic layer. Wash the organic phase sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.[3]
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Remove the solvent under reduced pressure to obtain the crude product.

- Purify the crude solid by recrystallization from a suitable solvent like ethanol to yield 2,2',4'-trichloroacetophenone as a white to off-white solid.[5]



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Caption: Synthesis workflow for 2,2',4'-Trichloroacetophenone.

Role in Drug Development

2,2',4'-Trichloroacetophenone is a pivotal building block in the pharmaceutical industry, primarily for the synthesis of azole-based antifungal agents.[3][5][6] These drugs are essential for treating a wide range of fungal infections.

The mechanism of action for these antifungal drugs typically involves the inhibition of the fungal cytochrome P450 enzyme lanosterol 14 α -demethylase. This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By disrupting ergosterol production, azole antifungals compromise the integrity of the fungal cell membrane, leading to cell death.

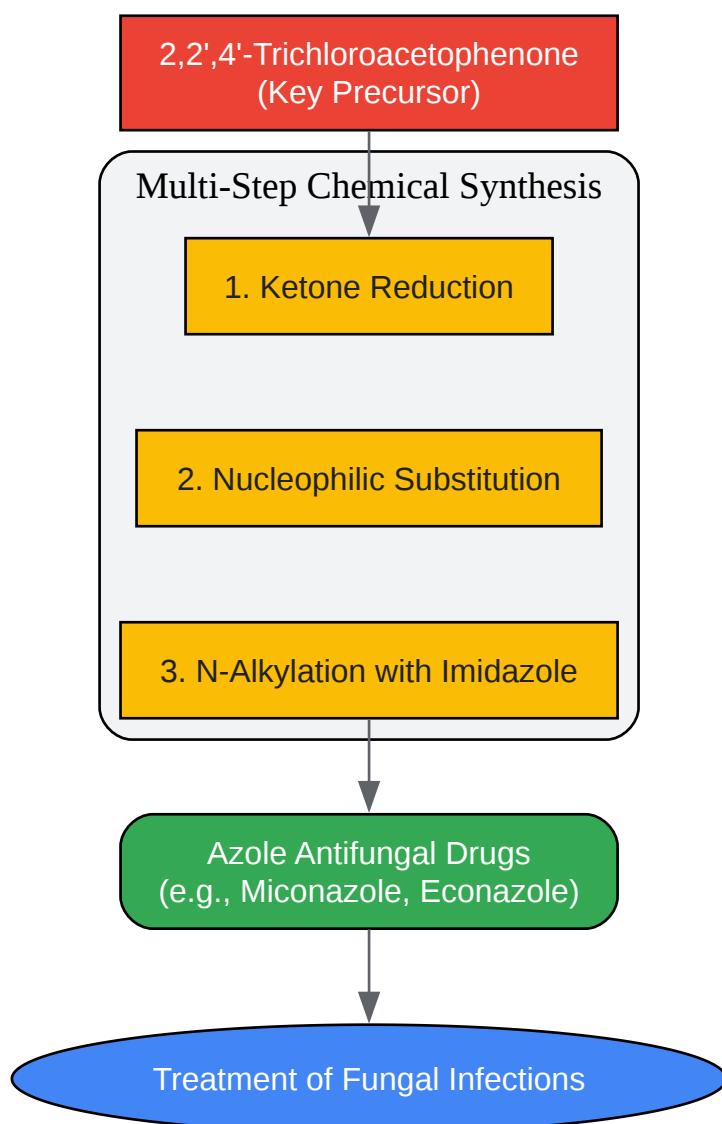
Intermediate in Antifungal Synthesis

2,2',4'-Trichloroacetophenone serves as a key starting material for several widely used antifungal medications, including:

- Miconazole: Used for skin infections such as ringworm and candidiasis.[6]
- Econazole: A topical antifungal medication.[4]

- Isoconazole: Another potent antifungal agent.[3][7]

The synthesis of these drugs involves a multi-step process where the 2,2',4'-trichloroacetophenone molecule is chemically modified. A general pathway involves the reduction of the ketone group to an alcohol, followed by substitution and N-alkylation reactions to introduce the imidazole moiety and other required functional groups.[6]



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